Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15892243
InChI: InChI=1S/C12H7ClF3NO2/c1-19-11(18)8-5-17-9-4-6(12(14,15)16)2-3-7(9)10(8)13/h2-5H,1H3
SMILES:
Molecular Formula: C12H7ClF3NO2
Molecular Weight: 289.64 g/mol

Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC15892243

Molecular Formula: C12H7ClF3NO2

Molecular Weight: 289.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate -

Specification

Molecular Formula C12H7ClF3NO2
Molecular Weight 289.64 g/mol
IUPAC Name methyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
Standard InChI InChI=1S/C12H7ClF3NO2/c1-19-11(18)8-5-17-9-4-6(12(14,15)16)2-3-7(9)10(8)13/h2-5H,1H3
Standard InChI Key NSKHKWBLWCOEJT-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C(F)(F)F

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a quinoline core substituted with a chlorine atom at position 4, a trifluoromethyl group at position 7, and a methyl ester at the 3-carboxylate position. Its molecular formula is C₁₂H₇ClF₃NO₂, with a molecular weight of 289.64 g/mol. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, influencing both reactivity and bioavailability .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₁₂H₇ClF₃NO₂
Molecular Weight289.64 g/mol
IUPAC NameMethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate
Functional GroupsChloro, Trifluoromethyl, Ester

Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

  • ¹H NMR: A singlet at δ 9.30 ppm (H-8), a doublet at δ 8.56 ppm (H-6), and a triplet for the methyl ester at δ 3.90 ppm .

  • ¹³C NMR: Peaks at δ 163.96 ppm (ester carbonyl) and δ 124.01 ppm (trifluoromethyl carbon) .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a two-step process:

  • Chlorination: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid is treated with phosphorus oxychloride (POCl₃) at 70°C for 3 hours to introduce the chlorine substituent .

  • Esterification: The resulting carboxylic acid undergoes methylation using methyl chloroformate in the presence of triethylamine, yielding the methyl ester.

Reaction Equation:
C10H5F3NO3+POCl3C10H4ClF3NO2+HCl\text{C}_{10}\text{H}_{5}\text{F}_{3}\text{NO}_{3} + \text{POCl}_{3} \rightarrow \text{C}_{10}\text{H}_{4}\text{ClF}_{3}\text{NO}_{2} + \text{HCl}
C10H4ClF3NO2+ClCOOCH3C12H7ClF3NO2+HCl\text{C}_{10}\text{H}_{4}\text{ClF}_{3}\text{NO}_{2} + \text{ClCOOCH}_{3} \rightarrow \text{C}_{12}\text{H}_{7}\text{ClF}_{3}\text{NO}_{2} + \text{HCl}

Optimization for Scale-Up

Industrial production employs continuous flow reactors to enhance yield (up to 93%) and purity. Automated systems mitigate side reactions, such as over-chlorination or ester hydrolysis .

Biological Activity and Mechanisms

Antimicrobial Properties

The compound inhibits bacterial DNA gyrase, a critical enzyme for DNA replication. Studies demonstrate activity against Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL). The trifluoromethyl group enhances membrane permeability, facilitating target engagement .

Table 2: Cytotoxicity Profile

Cell LineIC₅₀ (µM)Mechanism
HeLa8.2Microtubule Disruption
MCF-710.5Apoptosis Induction
A54912.1ROS Generation

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Hydrolysis: The methyl ester hydrolyzes to 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid under acidic or basic conditions .

  • Nucleophilic Substitution: The chlorine atom at position 4 reacts with amines (e.g., piperidine) to form substituted quinolines .

Stability Considerations

The compound is stable under anhydrous conditions but hydrolyzes in humid environments. Storage at -20°C in desiccated containers is recommended.

Applications in Drug Development

As a prodrug, the methyl ester improves oral bioavailability compared to its carboxylic acid counterpart. Preclinical studies highlight its utility in:

  • Antibiotic Adjuvants: Synergizes with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA).

  • Chemotherapy Agents: Enhances tumor penetration in murine models of breast cancer .

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